molecular formula C19H20N4OS B11128152 [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl](4-phenylpiperazino)methanone

[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl](4-phenylpiperazino)methanone

Cat. No.: B11128152
M. Wt: 352.5 g/mol
InChI Key: BFZQZJSCQVCZAF-UHFFFAOYSA-N
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Description

1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a thienyl group and a phenylpiperazine moiety, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The thienyl group is introduced via electrophilic substitution reactions, while the phenylpiperazine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the phenylpiperazine moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry: : The compound is studied for its unique electronic properties and potential as a building block in organic synthesis.

Biology: : It has shown promise in biological assays, particularly in binding studies with proteins and enzymes, indicating potential as a biochemical probe.

Medicine: : Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.

Industry: : The compound’s unique structure makes it a candidate for material science applications, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrazole ring and thienyl group contribute to the compound’s overall electronic properties, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone: shares structural similarities with other pyrazole derivatives and phenylpiperazine compounds.

    Ethyl acetoacetate: Another compound with a pyrazole ring, often used in organic synthesis.

Uniqueness

  • The combination of the pyrazole ring, thienyl group, and phenylpiperazine moiety in 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone is unique, providing distinct electronic and steric properties that differentiate it from other similar compounds.

This comprehensive overview highlights the significance of 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone in various scientific domains, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H20N4OS/c1-21-17(14-16(20-21)18-8-5-13-25-18)19(24)23-11-9-22(10-12-23)15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3

InChI Key

BFZQZJSCQVCZAF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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